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Compound of Interest

Compound Name:
1-Phenyl-5-(pyridin-2-yl)-2(1H)-

pyridone-d5

Cat. No.: B12423175 Get Quote

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is the stable isotope-labeled (SIL) analogue of

Perampanel, a potent, noncompetitive AMPA receptor antagonist used in the treatment of

epilepsy.[1][2] In the realm of drug development and clinical pharmacokinetics, the accurate

quantification of therapeutic agents in complex biological matrices is paramount. SIL

compounds are the gold standard for use as internal standards (IS) in mass spectrometry-

based bioanalysis.[3] Their key advantage lies in their near-identical physicochemical

properties to the analyte of interest, ensuring they behave similarly during sample extraction,

chromatography, and ionization, yet are distinguishable by their mass-to-charge ratio (m/z).

This co-elution and differential mass detection allow for precise correction of matrix effects and

variability in sample processing, leading to highly accurate and reproducible quantification.

This document provides a comprehensive analytical framework for the characterization and

application of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 as an internal standard. The

protocols herein are designed for researchers in drug metabolism, pharmacokinetics (DMPK),

and clinical toxicology, offering detailed methodologies for identity confirmation by Nuclear

Magnetic Resonance (NMR) and quantification by Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and the

protocols are structured to be self-validating in accordance with regulatory expectations.[4][5]

Physicochemical Properties and Structure
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A clear understanding of the analyte's properties is the foundation of any analytical method

development.

Property Value Source

Compound Name
1-Phenyl-5-(pyridin-2-

yl)-2(1H)-pyridone-d5
MCE

Synonyms Perampanel-d5 -

Molecular Formula C₁₆H₇D₅N₂O [3]

Molecular Weight 253.31 g/mol [3]

CAS Number 2733718-04-0 [3]

Unlabeled CAS 381725-50-4 [3]

Structure

The five hydrogen atoms on

the N-phenyl ring are

substituted with deuterium.

[3]

Protocol 1: Identity, Purity, and Isotopic Enrichment
Confirmation by NMR Spectroscopy
Rationale and Expertise: Before use as an internal standard, the identity, chemical purity, and

isotopic enrichment of the SIL compound must be unequivocally confirmed. NMR spectroscopy

is the definitive technique for this purpose.[6] ¹H NMR confirms the absence of protons at the

labeled positions, while ¹³C NMR verifies the integrity of the carbon skeleton. The analysis of

deuterated pyridines by NMR has been well-established, providing a strong basis for spectral

interpretation.[7][8]

Step-by-Step Experimental Protocol
Sample Preparation:

Accurately weigh approximately 2-5 mg of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5.
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Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,

DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the

solubility of the compound and the absence of solvent signals that could overlap with

analyte resonances.

Ensure complete dissolution by gentle vortexing.

Instrument Setup (400 MHz or higher field strength recommended):

Tune and shim the spectrometer according to standard procedures to achieve optimal

resolution and lineshape.[9]

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a

relaxation delay (D1) of at least 2 seconds, and a sufficient number of scans (e.g., 16 or

32) to achieve a good signal-to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 5

seconds) and a larger number of scans will be necessary due to the low natural

abundance of ¹³C.

Data Interpretation and Expected Results
¹H NMR Spectrum: The spectrum should show signals corresponding to the protons on the

pyridone and pyridine rings. Critically, the region corresponding to the phenyl protons

(typically δ 7.0-8.0 ppm) should show a significant reduction or complete absence of signals

compared to the spectrum of the unlabeled Perampanel. The residual proton signals in this

region can be integrated to estimate the isotopic purity (enrichment).

¹³C NMR Spectrum: The spectrum should display the full complement of 16 carbon signals,

confirming the structural integrity of the molecule. The chemical shifts of the deuterated

carbons will show a slight upfield shift and may appear as multiplets due to C-D coupling,

providing further confirmation of deuteration.[6]

Purity Assessment: The presence of any significant signals not attributable to the target

compound or the solvent should be investigated to assess chemical purity.
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Protocol 2: Quantitative Bioanalysis by Ultra-High-
Performance Liquid Chromatography-Tandem Mass
Spectrometry (UHPLC-MS/MS)
Rationale and Expertise: This method is designed for the sensitive and selective quantification

of unlabeled Perampanel in a biological matrix (e.g., human plasma), using 1-Phenyl-5-
(pyridin-2-yl)-2(1H)-pyridone-d5 as the internal standard. The use of UHPLC provides rapid

separation with high resolution, while tandem mass spectrometry in Multiple Reaction

Monitoring (MRM) mode ensures exceptional selectivity and sensitivity by monitoring specific

precursor-to-product ion transitions.[10] The selection of a phenyl-hexyl column chemistry is

proposed to leverage potential π-π interactions with the aromatic rings of the analyte, offering

unique selectivity.

Workflow for Quantitative Analysis
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Quantitative bioanalysis workflow.

Sample Preparation

Instrumental Analysis

Data Processing

Aliquot Plasma Sample

Spike with IS
(Pyridone-d5)

Protein Precipitation
(e.g., Acetonitrile)

Vortex & Centrifuge

Transfer Supernatant

Inject into
UHPLC-MS/MS System

Chromatographic Separation

Mass Spectrometric Detection
(MRM Mode)

Integrate Peak Areas
(Analyte & IS)

Calculate Peak Area Ratio

Quantify using
Calibration Curve

Click to download full resolution via product page

Caption: Workflow from sample preparation to final quantification.
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Step-by-Step Experimental Protocol
Preparation of Standards and Quality Controls (QCs):

Prepare a primary stock solution of unlabeled Perampanel and the d5-internal standard

(IS) in a suitable organic solvent (e.g., Methanol or DMSO) at 1 mg/mL.

Create a series of working standard solutions of Perampanel by serial dilution of the stock

solution.

Prepare a single IS working solution (e.g., 100 ng/mL) by diluting the IS stock.

Prepare calibration standards and QCs by spiking blank biological matrix (e.g., human

plasma) with the appropriate Perampanel working solutions and a fixed volume of the IS

working solution.

Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working

solution.

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at >10,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

UHPLC Conditions:
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Parameter Recommended Setting Rationale

Column
Phenyl-Hexyl, 1.8 µm, 2.1 x 50

mm

Provides alternative selectivity

for aromatic compounds.

Mobile Phase A 0.1% Formic Acid in Water
Acidifies mobile phase to

promote protonation for ESI+.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Common organic phase for

reversed-phase

chromatography.

Gradient

Start at 5% B, ramp to 95% B

over 3 min, hold 1 min, re-

equilibrate

A generic starting gradient;

must be optimized for

resolution.

Flow Rate 0.4 mL/min
Typical for a 2.1 mm ID

column.

Column Temp. 40°C
Improves peak shape and

reduces viscosity.

Injection Vol. 2-5 µL
Balances sensitivity with

potential for column overload.

Tandem Mass Spectrometry Conditions:

Parameter Recommended Setting Rationale

Ionization Mode
Electrospray Ionization,

Positive (ESI+)

The pyridine and pyridone

nitrogens are readily

protonated.

Source Temp. 550°C
Optimized for efficient

desolvation.

IonSpray Voltage +4500 V
Generates a stable spray for

ionization.

MRM Transitions See table below
Provides high selectivity and

sensitivity for quantification.
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Proposed MRM Transitions and Fragmentation
The fragmentation of pyridone structures often involves characteristic losses.[11] For

Perampanel and its d5-analogue, the protonated molecule [M+H]⁺ will serve as the precursor

ion. Product ions can be generated through cleavage of the bond linking the pyridone and

pyridine rings or other characteristic fragmentations.

MRM transition scheme for analyte and IS.

Perampanel (Analyte)

Perampanel-d5 (Internal Standard)

Precursor [M+H]⁺
m/z 249.1

Product Ion 1
 Q1 -> Q3 (Quantifier)

Product Ion 2 Q1 -> Q3 (Qualifier)

Precursor [M+H]⁺
m/z 254.1

Product Ion 1
 Q1 -> Q3 (Quantifier)

Product Ion 2 Q1 -> Q3 (Qualifier)

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation scheme for MRM analysis.

Compound
Precursor Ion
[M+H]⁺

Product Ion
(Quantifier)

Product Ion
(Qualifier)

Perampanel m/z 249.1
To be determined

empirically

To be determined

empirically

Perampanel-d5 m/z 254.1
To be determined

empirically

To be determined

empirically
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Note: The exact m/z values for product ions must be determined by infusing a standard solution

of each compound into the mass spectrometer and performing a product ion scan on the

respective precursor ions. This empirical determination is a critical step in method

development.

Protocol 3: Analytical Method Validation
Rationale and Expertise: A quantitative method is only reliable if it has been thoroughly

validated. The validation process demonstrates that the analytical procedure is suitable for its

intended purpose.[12][13] This protocol is based on established guidelines for bioanalytical

method validation, ensuring the trustworthiness of the generated data.[4][5][10][14]

Key Validation Parameters
Selectivity and Specificity:

Protocol: Analyze at least six different blank matrix lots to ensure no endogenous

components interfere with the detection of the analyte or IS at their respective retention

times.

Acceptance: Response of interfering peaks should be <20% of the Lower Limit of

Quantification (LLOQ) for the analyte and <5% for the IS.

Calibration Curve and Linearity:

Protocol: Prepare and analyze a calibration curve with a blank, a zero standard (matrix +

IS), and at least six non-zero concentration levels spanning the expected range of study

samples.

Acceptance: The correlation coefficient (r²) should be >0.99. Back-calculated

concentrations of the calibrators should be within ±15% of the nominal value (±20% for

LLOQ).

Accuracy and Precision:

Protocol: Analyze QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in

replicate (n=5) on at least three separate days (inter-day) and within the same day (intra-
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day).

Acceptance: The mean accuracy should be within 85-115% of the nominal concentration

(80-120% for LLOQ). The precision (Coefficient of Variation, %CV) should not exceed 15%

(20% for LLOQ).

Matrix Effect:

Protocol: Compare the peak response of the analyte spiked into post-extraction blank

matrix supernatant with the response of the analyte in a neat solution at low and high

concentrations.

Acceptance: The IS-normalized matrix factor should be consistent across different matrix

lots, with a %CV ≤15%.

Recovery:

Protocol: Compare the peak response of the analyte from an extracted sample to the

response from a post-extraction spiked sample at low, mid, and high concentrations.

Acceptance: Recovery should be consistent and reproducible, though it does not need to

be 100%.

Stability:

Protocol: Evaluate the stability of the analyte in the biological matrix under various

conditions reflecting sample handling and storage: freeze-thaw stability (e.g., 3 cycles),

short-term bench-top stability, and long-term storage stability at the intended storage

temperature (e.g., -80°C).

Acceptance: Mean concentrations of stability samples must be within ±15% of the nominal

concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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